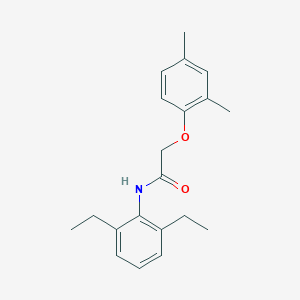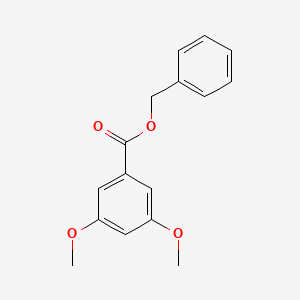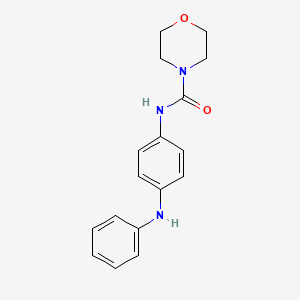![molecular formula C16H16FNO2 B5685645 N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5685645.png)
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide, commonly known as FEBIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEBIM belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of FEBIM is not fully understood, but it is believed to act as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate various physiological processes, including pain, inflammation, and appetite. By inhibiting FAAH, FEBIM increases the levels of endocannabinoids, leading to its therapeutic effects.
Biochemical and Physiological Effects
FEBIM has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. FEBIM has also been shown to inhibit tumor growth in various cancer cell lines. Additionally, FEBIM has been shown to improve metabolic parameters in animal models of obesity and diabetes.
実験室実験の利点と制限
FEBIM has several advantages for laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. Additionally, FEBIM has been shown to have low toxicity in animal studies, making it a safe compound to work with. However, one limitation of FEBIM is its low solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for FEBIM research. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. FEBIM has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic effects in humans. Additionally, FEBIM has been shown to have anti-tumor properties, and further research is needed to determine its potential use in cancer therapy. Finally, FEBIM has been investigated for its potential use in treating metabolic disorders such as obesity and diabetes, and further research is needed to determine its efficacy in humans.
Conclusion
In conclusion, FEBIM is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties and has been investigated for its potential use in treating Parkinson's disease, obesity, and metabolic disorders. While further research is needed to determine its efficacy in humans, FEBIM has the potential to be a valuable therapeutic agent in the future.
合成法
FEBIM can be synthesized using different methods, including the reaction of 2-methoxybenzoyl chloride with 4-fluoro-N-ethyl aniline in the presence of a base or the reaction of 2-methoxybenzoic acid with N-(4-fluoro-2-ethylphenyl)acetamide in the presence of a dehydrating agent. The synthesis of FEBIM is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
FEBIM has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. FEBIM has also been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders. Additionally, FEBIM has been investigated for its potential use in the treatment of obesity and metabolic disorders.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-5-3-2-4-14(15)16(19)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIFCQZSWDYHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5685563.png)





![1-methyl-5-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5685616.png)
![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5685623.png)
![(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5685630.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5685665.png)
![1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5685672.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
